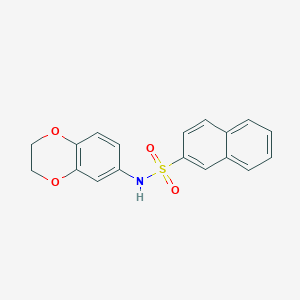

![molecular formula C18H25N3O3 B5567049 N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related isonicotinamide derivatives involves various methods, including reactions of isonicotinoyl chloride with other compounds. For example, the synthesis of N-(2-nitroxyethyl)isonicotinamide was accomplished through the reaction with 2-nitroxyethylamine, serving as a precursor for further complex formation with PdCl2 and PtCl2, suggesting a methodology that could be adapted for the synthesis of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Fedorov et al., 2001).

Molecular Structure Analysis

Co-crystal studies involving isonicotinamide reveal its capability to form complex structures. For instance, the co-crystallization with cyclic carboxylic acids showcased the versatility of isonicotinamide in forming structurally diverse co-crystals, illustrating potential insights into the molecular structure of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Lemmerer & Fernandes, 2012).

Chemical Reactions and Properties

Isonicotinamide derivatives exhibit a range of chemical reactions, including the ability to form co-crystals and undergo phase transitions, suggesting similar reactivity for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide. Co-crystals of isonicotinamide with 4-methoxybenzoic acid, for example, undergo a first-order structural phase transition, providing a basis for understanding the compound's chemical behavior (Chia & Quah, 2017).

Physical Properties Analysis

The synthesis and structural characterization of compounds similar to N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide provide insights into their physical properties. Techniques such as X-ray diffraction, NMR, and thermal analysis are commonly used to analyze these properties, offering a foundation for predicting the physical characteristics of the compound .

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and potential for forming complexes, are key aspects of isonicotinamide derivatives. The study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide offers insights into the chemical properties that could be relevant for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide, including its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

科学的研究の応用

Hydrogen Bond Network Dimensionality

Tetrachloroplatinate salts, including isonicotinamide derivatives, demonstrate the control of hydrogen bond network dimensionality. These compounds exhibit two-dimensional NH⋯Cl hydrogen bond networks, which are critical in understanding the molecular assembly and crystalline structures of various chemical entities (Angeloni & Orpen, 2001).

Cyclisation and Spirocyclic Compounds

Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclisation induced by an electrophile. This process yields spirocyclic compounds or doubly spirocyclic compounds in which both the nucleophilic and electrophilic heterocycles are dearomatised, showcasing the compound's potential in synthetic organic chemistry (Brice & Clayden, 2009).

Antimicrobial Evaluation

A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding underlines the potential of such compounds in developing new antibacterial agents (Ramachandran, 2017).

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, involving isonicotinamide N-oxide, assembles in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs, demonstrating the utility of isonicotinamide derivatives in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

PET Agents for Alzheimer's Disease

Isonicotinamide derivatives have been explored as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. The synthesis of specific carbon-11-labeled isonicotinamides highlights their potential application in the diagnosis and study of neurological disorders (Gao, Wang, & Zheng, 2017).

特性

IUPAC Name |

N-[(3R,4R)-1-(2-cyclopentylacetyl)-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c22-16-12-21(17(23)11-13-3-1-2-4-13)10-7-15(16)20-18(24)14-5-8-19-9-6-14/h5-6,8-9,13,15-16,22H,1-4,7,10-12H2,(H,20,24)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFZLXLFSKDOH-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)

![N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5567057.png)

![(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5567062.png)